5,6-Dimethyl-4-phenyl-2-pyridinamine

Description

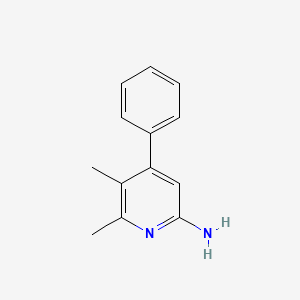

5,6-Dimethyl-4-phenyl-2-pyridinamine (CAS: 1123169-34-5) is a pyridine derivative featuring a six-membered aromatic ring with two methyl groups at positions 5 and 6, a phenyl group at position 4, and an amine group at position 2. Pyridine derivatives are critical in medicinal chemistry due to their structural versatility and ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions . The compound’s synthesis likely involves substitution reactions on the pyridine core, similar to methods described for chloro- and nitro-substituted pyridines in , which report yields of 67–81% for analogous structures .

Structure

2D Structure

Properties

IUPAC Name |

5,6-dimethyl-4-phenylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-9-10(2)15-13(14)8-12(9)11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHVGBFYREHILTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1C2=CC=CC=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653242 | |

| Record name | 5,6-Dimethyl-4-phenylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123169-34-5 | |

| Record name | 5,6-Dimethyl-4-phenylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method A: Condensation of Substituted Pyridin-2-amine with Pyridine-2-carbaldehyde Derivatives

A reported method for related substituted pyridin-2-amines involves the condensation of substituted pyridin-2-amine with substituted pyridine-2-carbaldehyde in methanol under acidic catalysis (p-toluenesulfonic acid) and heating at 70 °C for 12 hours. The reaction mixture is then extracted and purified by silica gel chromatography to isolate the desired product.

| Parameter | Condition |

|---|---|

| Solvent | Methanol (MeOH) |

| Catalyst | p-Toluenesulfonic acid (0.2 eq) |

| Temperature | 70 °C |

| Reaction Time | 12 hours |

| Workup | Extraction with ethyl acetate, drying over Na2SO4, filtration |

| Purification | Silica gel chromatography |

This method is adaptable for preparing substituted pyridinamines with various substituents, including methyl and phenyl groups, by selecting appropriate starting materials.

Method C: Iron-Catalyzed Cyclization of Ketoxime Acetates and Aldehydes

An alternative approach to synthesize substituted pyridines, including amino-substituted derivatives, involves iron-catalyzed cyclization of ketoxime acetates with aldehydes. The reaction is performed in toluene at elevated temperatures (140 °C) using FeCl3 as the catalyst under an inert atmosphere. After completion, the product is purified by column chromatography.

| Parameter | Condition |

|---|---|

| Catalyst | FeCl3 (20 mol%) |

| Solvent | Toluene |

| Temperature | 140 °C |

| Reaction Time | Until completion (monitored by TLC) |

| Workup | Extraction with ethyl acetate, drying, and chromatography |

This method is efficient for constructing pyridine rings with symmetrical or asymmetrical substitution patterns.

Method D: Hydrazine Substitution and Reduction Route

A patented method for preparing 2-aminopyridine derivatives involves hydrazine substitution of fluorinated pyridines followed by catalytic hydrogenation using Raney nickel in C1-C4 alkyl alcohol solvents such as methanol or ethanol. Reaction temperatures range from 10 to 35 °C with reaction times from 10 to 30 hours. This sequence can be applied to introduce the amino group at position 2 after appropriate fluorine substitution.

| Parameter | Condition |

|---|---|

| Catalyst | Raney nickel |

| Solvent | Methanol, ethanol, or other C1-C4 alcohols |

| Temperature | 10–35 °C |

| Reaction Time | 10–30 hours |

| Hydrazination Step | Using 10% aqueous copper sulfate in acetic acid/water mixture |

| Purification | Extraction and concentration under reduced pressure |

This method is valuable for selective amination of pyridines and can be adapted to synthesize this compound by starting from appropriately substituted fluoropyridines.

Comparative Summary Table of Preparation Methods

| Method | Key Steps | Catalysts/Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| A | Condensation of substituted pyridin-2-amine with pyridine-2-carbaldehyde | p-Toluenesulfonic acid, MeOH | 70 °C, 12 h | Straightforward, mild conditions | Requires substituted aldehydes |

| B | Pd-catalyzed cross-coupling for phenyl group introduction | Pd2(dba)3, XantPhos, t-BuONa, toluene | 110 °C, several hours | High selectivity for phenylation | Requires expensive Pd catalyst |

| C | Iron-catalyzed cyclization of ketoxime acetates and aldehydes | FeCl3 | 140 °C, inert atmosphere | Green catalyst, efficient ring formation | High temperature required |

| D | Hydrazine substitution and Raney nickel reduction | Raney nickel, hydrazine, C1-C4 alcohols | 10–35 °C, 10–30 h | Selective amination, scalable | Multi-step, requires fluorinated precursors |

Research Findings and Notes

Method A and B are often combined sequentially: first forming the pyridinamine core via condensation (Method A), then introducing the phenyl substituent via Pd-catalyzed cross-coupling (Method B). This provides good control over substitution patterns.

Method C offers an environmentally friendly alternative with iron catalysis but may require optimization of temperature and catalyst loading for specific substrates.

Method D, while more complex, provides a robust route for 2-aminopyridine derivatives starting from fluorinated precursors, which may be advantageous for industrial scale-up due to the use of Raney nickel and mild conditions.

Purification steps commonly involve silica gel chromatography or recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethyl-4-phenyl-2-pyridinamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Substitution reactions can occur at the amino group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Oxidation can lead to the formation of pyridine N-oxide derivatives.

Reduction Products: Reduction can result in the formation of amines or amides.

Substitution Products: Substitution reactions can yield a variety of substituted pyridinamines.

Scientific Research Applications

5,6-Dimethyl-4-phenyl-2-pyridinamine has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5,6-Dimethyl-4-phenyl-2-pyridinamine exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 5,6-Dimethyl-4-phenyl-2-pyridinamine, we compare it with three structurally related compounds from the evidence:

Table 1: Structural and Physicochemical Comparisons

Key Comparisons

Core Structure and Electronic Effects Pyridine vs.

Steric and Conformational Differences The dihedral angles between aromatic rings in pyrimidine analogs (e.g., 29.41° and 46.32° in compound I) influence molecular packing and solubility .

Hydrogen Bonding and Crystal Packing

- Compound IV exhibits intramolecular N–H⋯N hydrogen bonding, stabilizing its conformation, while weak C–H⋯O interactions govern its crystal packing . In contrast, the target compound’s methyl groups may prioritize hydrophobic interactions over hydrogen bonding.

Biological Activity

- Pyrimidine derivatives like compound IV show antibacterial and antifungal activity due to fluorine and methoxy groups enhancing target binding . The target compound’s methyl and phenyl groups may favor interactions with hydrophobic enzyme pockets, though specific activity data is needed.

Synthetic Challenges

- highlights that chloro- and nitro-substituted pyridines achieve moderate yields (67–81%) . The target compound’s synthesis may face challenges in regioselective methylation, whereas methoxy or fluorine incorporation (as in compounds IV and V) requires specialized reagents .

Research Implications

- Drug Design : The target compound’s methyl and phenyl groups offer a balance of hydrophobicity and moderate steric bulk, advantageous for blood-brain barrier penetration or kinase inhibition.

- Safety : Methoxy-substituted pyrimidines (e.g., compound V) require careful handling per GHS guidelines , whereas methyl groups in the target compound may reduce toxicity risks.

Biological Activity

5,6-Dimethyl-4-phenyl-2-pyridinamine (CAS No. 1123169-34-5) is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications based on diverse research findings.

| Property | Description |

|---|---|

| Molecular Formula | C13H14N2 |

| Molecular Weight | 198.26 g/mol |

| Purity | Typically >95% |

| Structure | Chemical Structure |

This compound exhibits various biological activities through several mechanisms:

- Enzyme Interaction : The compound interacts with enzymes involved in metabolic pathways, influencing their activity and potentially altering cellular metabolism.

- Receptor Binding : Similar compounds have shown high affinity for multiple receptors, which may lead to diverse physiological effects.

- Cell Signaling Modulation : It has been observed to modulate signaling pathways that affect gene expression and cellular responses.

Potential Therapeutic Applications

Research indicates that this compound may have applications in several therapeutic areas:

- Neuropharmacology : Preliminary studies suggest neuroprotective effects, which could be beneficial in treating neurodegenerative diseases by enhancing neurotransmitter levels and reducing oxidative stress.

- Metabolic Disorders : Its influence on amino acid metabolism may provide insights into managing conditions such as diabetes and obesity by improving metabolic rates and glucose tolerance.

- Antimicrobial Activity : Early findings indicate potential antibacterial properties, warranting further investigation into its efficacy against various pathogens.

Case Studies

- Neuroprotective Effects : In a study involving animal models subjected to oxidative stress, administration of this compound resulted in reduced neuronal damage. The protective mechanism was attributed to enhanced antioxidant enzyme activity.

- Metabolic Impact Assessment : A controlled study on diabetic rats demonstrated that supplementation with the compound improved glucose tolerance and reduced insulin resistance, suggesting its potential as a therapeutic agent for metabolic syndrome.

Comparative Studies

A comparative analysis of similar compounds highlights the unique properties of this compound:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Neuroprotective, Antimicrobial | Receptor binding, Enzyme modulation |

| Compound A | Anti-inflammatory | Cytokine inhibition |

| Compound B | Anticancer | Apoptosis induction |

Q & A

Q. What are the optimal synthetic routes for 5,6-Dimethyl-4-phenyl-2-pyridinamine, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, such as condensation of ketones with guanidine derivatives under basic conditions. Key parameters include solvent selection (e.g., ethanol or toluene), temperature control (reflux at 80–100°C), and catalyst use (e.g., palladium for cross-coupling). For optimization, employ Design of Experiments (DoE) to vary factors like molar ratios, reaction time, and base concentration. Analytical tools like TLC or HPLC can monitor reaction progress .

Q. Which spectroscopic and computational methods are most reliable for structural characterization of this compound?

Methodological Answer: Use a combination of -NMR and -NMR to confirm proton and carbon environments, respectively. Mass spectrometry (ESI-MS) provides molecular weight validation. For crystallographic data, X-ray diffraction is ideal. Computational methods like DFT (Density Functional Theory) can predict electronic properties and validate experimental results .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

Methodological Answer: Screen for antimicrobial activity using broth microdilution (MIC assays) against Gram-positive/negative bacteria. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Dose-response curves and IC calculations are critical for potency evaluation .

Q. What analytical techniques are recommended for purity assessment and byproduct identification?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%). GC-MS identifies volatile byproducts, while LC-MS detects non-volatile impurities. For trace metal analysis, ICP-MS is recommended .

Q. How should stability studies be designed to evaluate shelf-life and degradation pathways?

Methodological Answer: Conduct accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months). Use HPLC to monitor degradation products. For photostability, expose samples to UV light (ICH Q1B). Kinetic modeling (Arrhenius equation) predicts shelf-life .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer: Perform meta-analysis of existing data to identify variables (e.g., assay protocols, cell lines). Validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cell-based assays). Statistical tools like ANOVA or Bayesian inference quantify reproducibility .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer: Use molecular docking (AutoDock Vina) to simulate binding to target proteins (e.g., enzymes or receptors). MD (Molecular Dynamics) simulations assess binding stability over time. QSAR models correlate structural features with activity .

Q. What experimental approaches elucidate the reaction mechanism of key synthetic steps?

Methodological Answer: Isotopic labeling (e.g., ) tracks atom migration. In-situ FTIR monitors intermediate formation. Kinetic studies (variable-temperature NMR) determine rate laws and transition states .

Q. How can researchers investigate the compound’s pharmacokinetic properties in preclinical models?

Methodological Answer: Use LC-MS/MS to quantify plasma/tissue concentrations in rodent models. Assess metabolic pathways via liver microsome assays. PBPK (Physiologically Based Pharmacokinetic) modeling predicts human pharmacokinetics .

Q. What advanced statistical methods are suitable for multivariate analysis of structure-activity relationships (SAR)?

Methodological Answer: Apply machine learning (e.g., Random Forest or SVM) to large SAR datasets. Principal Component Analysis (PCA) reduces dimensionality, while Partial Least Squares (PLS) regression identifies critical molecular descriptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.